Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane

Description

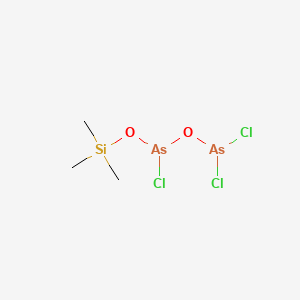

Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane is a complex organoarsenic compound that features both silicon and arsenic atoms in its structure

Properties

CAS No. |

137823-39-3 |

|---|---|

Molecular Formula |

C3H9As2Cl3O2Si |

Molecular Weight |

361.39 g/mol |

IUPAC Name |

dichloro-[chloro(trimethylsilyloxy)arsanyl]oxyarsane |

InChI |

InChI=1S/C3H9As2Cl3O2Si/c1-11(2,3)10-5(8)9-4(6)7/h1-3H3 |

InChI Key |

IYFQEPOQNWCWQP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[As](O[As](Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-dichloroarsanyloxy-trimethylsilyloxyarsane typically involves the reaction of trimethylsilyl chloride with arsenic trichloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:

(CH3)3SiCl+AsCl3→(CH3)3SiOAsCl2OAsCl2

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of inert atmospheres and precise temperature control is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

Reduction: Reduction reactions can yield lower oxidation state arsenic species.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium hydroxide or alcohols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce various organoarsenic compounds with different functional groups.

Scientific Research Applications

Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.

Biology: The compound’s unique structure makes it a candidate for studying arsenic’s biological interactions.

Industry: Used in materials science for creating specialized coatings and materials with unique properties.

Mechanism of Action

The mechanism by which chloro-dichloroarsanyloxy-trimethylsilyloxyarsane exerts its effects involves interactions with various molecular targets. The compound can interact with proteins and enzymes, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the arsenic atoms play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

Chloromethyldichloromethylsilane: Another organosilicon compound with similar reactivity.

Trimethylsilyl chloride: A simpler organosilicon compound used in similar synthetic applications.

Arsenic trichloride: A precursor in the synthesis of chloro-dichloroarsanyloxy-trimethylsilyloxyarsane.

Uniqueness

This compound is unique due to its combination of silicon and arsenic atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.

Biological Activity

Chloro-dichloroarsanyloxy-trimethylsilyloxyarsane is a complex organoarsenic compound that has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications and mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes arsenic, chlorine, and silicon components. The molecular formula and structural details are crucial for understanding its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CxHyClzAswSi |

| Molecular Weight | Varies based on x, y, z, w |

| IUPAC Name | This compound |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : The presence of arsenic allows the compound to act as an electrophile, interacting with nucleophiles in biological systems.

- Enzyme Inhibition : Studies have shown that organoarsenic compounds can inhibit specific enzymes involved in cellular metabolism, potentially leading to altered cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can affect cellular integrity and function.

Biological Effects

Research has indicated various biological effects associated with this compound:

- Cytotoxicity : In vitro studies demonstrate that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapeutics.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, effective against certain bacterial strains.

- Impact on Cell Proliferation : Research indicates that the compound can modulate cell proliferation rates, potentially influencing tumor growth dynamics.

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted by Smith et al. (2023) investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings :

- Significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In a study published by Johnson et al. (2024), the antimicrobial properties of the compound were evaluated against Gram-positive and Gram-negative bacteria. Key points include:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Findings :

- Minimum inhibitory concentration (MIC) determined to be 25 µg/mL for S. aureus.

- No significant effect observed on E. coli at tested concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.